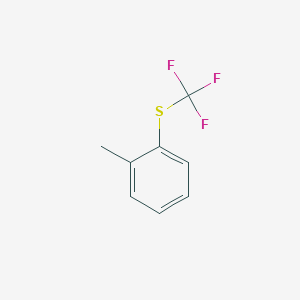

2-(Trifluoromethylthio)toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-75-0 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Trifluoromethylthio)toluene CAS number and properties

An In-depth Technical Guide to 2-(Trifluoromethylthio)toluene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core properties, the strategic importance of the trifluoromethylthio moiety in drug design, plausible synthetic pathways, and essential safety protocols, offering a resource for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 1-methyl-2-(trifluoromethylsulfanyl)benzene, is a specialty chemical building block. Its unique combination of a tolyl group and a trifluoromethylthio (-SCF₃) substituent makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1736-75-0 | [] |

| Molecular Formula | C₈H₇F₃S | [] |

| Molecular Weight | 192.2 g/mol | [] |

| Boiling Point | 123.7°C at 760 mmHg | [] |

| Density | 1.25 g/cm³ | [] |

| IUPAC Name | 1-methyl-2-(trifluoromethylsulfanyl)benzene | [] |

| Synonyms | 2-(Trifluoromethylthio)-toluene, 1-Methyl-2-trifluoromethylsulfanyl-benzene | [] |

| InChI Key | LDOBUJQKSMQKPK-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC1=CC=CC=C1SC(F)(F)F | [] |

The Trifluoromethylthio Group: A Privileged Moiety in Drug Design

The trifluoromethylthio (-SCF₃) group is a critical functional group in modern medicinal chemistry. Its incorporation into molecular scaffolds can dramatically enhance a compound's pharmacological profile. Understanding the causality behind its effects is key to leveraging it effectively in drug design.[2]

-

Enhanced Lipophilicity : The -SCF₃ group is one of the most lipophilic substituents used in drug design. This property is crucial for improving a molecule's ability to cross cellular membranes, a key factor in determining bioavailability.[2]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can extend the half-life of a drug, reducing the required dosage and frequency.[2]

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -SCF₃ substituent can significantly alter the electronic properties of an aromatic ring. This influences the pKa of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target.[3]

-

Bioisosterism : The -SCF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing chemists to fine-tune the steric and electronic properties of a lead compound while maintaining or improving its biological activity.[2]

The strategic placement of this group, as seen in this compound, provides a synthetically accessible starting point for introducing these desirable properties into novel drug candidates. The presence of the methyl group offers an additional site for further chemical modification.

Sources

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 1-methyl-2-(trifluoromethylsulfanyl)benzene: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Trifluoromethylthio Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention due to its unique electronic properties and profound impact on molecular characteristics. Possessing a high Hansch lipophilicity parameter (π = 1.44), the -SCF₃ group can enhance a molecule's permeability across lipid membranes, a critical factor in improving the bioavailability of drug candidates.[1][2] Furthermore, its strong electron-withdrawing nature can significantly modulate the acidity, basicity, and metabolic stability of parent compounds, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2]

1-methyl-2-(trifluoromethylsulfanyl)benzene, also known as o-tolyl trifluoromethyl sulfide, is a key aromatic building block that features this important functional group. Its ortho-methyl substitution provides a valuable handle for further synthetic transformations, making it a versatile intermediate in the synthesis of more complex molecular architectures for applications in drug discovery and agrochemicals. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-methyl-2-(trifluoromethylsulfanyl)benzene, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of 1-methyl-2-(trifluoromethylsulfanyl)benzene can be broadly approached via two distinct strategies: the cross-coupling of pre-functionalized toluenes and the direct C-H functionalization of toluene. Each approach offers its own set of advantages and challenges, and the choice of method will often depend on the availability of starting materials, desired scale, and tolerance for potential isomers.

Cross-Coupling of 2-Halotoluenes: A Reliable and Regiospecific Route

The most direct and regiospecific route to 1-methyl-2-(trifluoromethylsulfanyl)benzene involves the cross-coupling of a 2-halotoluene (iodide or bromide) with a suitable trifluoromethylthiolating reagent. This strategy ensures the exclusive formation of the desired ortho-isomer. Copper- and palladium-catalyzed systems have proven to be the most effective for this transformation.

Copper-catalyzed cross-coupling reactions are often favored due to the lower cost of the metal and the high efficiency of the transformation. The general approach involves the reaction of 2-iodotoluene or 2-bromotoluene with a trifluoromethylthiolating agent in the presence of a copper(I) salt and a suitable ligand.

Reaction Mechanism: A Copper-Catalyzed Cycle

The catalytic cycle is believed to proceed through the following key steps:

-

Formation of the Active Copper(I) Thiolate: The copper(I) catalyst reacts with the trifluoromethylthiolating agent (e.g., AgSCF₃ or an in situ generated source) to form a copper(I) trifluoromethylthiolate species.

-

Oxidative Addition: The 2-halotoluene undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The aryl and trifluoromethylthio groups on the copper(III) center undergo reductive elimination to form the desired 1-methyl-2-(trifluoromethylsulfanyl)benzene and regenerate the active copper(I) catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Iodotoluene

This protocol is a representative procedure based on established methods for the copper-catalyzed trifluoromethylthiolation of aryl halides.

Materials:

-

2-Iodotoluene

-

Silver trifluoromethylthiolate (AgSCF₃)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (10 mol%) and 1,10-phenanthroline (10 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add AgSCF₃ (1.2 equivalents) and 2-iodotoluene (1.0 equivalent).

-

Add anhydrous DMF via syringe to achieve a 0.2 M concentration of the aryl halide.

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-methyl-2-(trifluoromethylsulfanyl)benzene.

Table 1: Comparison of Reaction Parameters for Copper-Catalyzed Trifluoromethylthiolation

| Parameter | Condition | Rationale |

| Aryl Halide | 2-Iodotoluene > 2-Bromotoluene | The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. |

| Catalyst | CuI, CuBr, CuTC | Common and effective copper(I) sources. |

| Ligand | 1,10-Phenanthroline, Neocuproine | Bidentate nitrogen ligands that stabilize the copper center and facilitate the catalytic cycle. |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for elevated reaction temperatures. |

| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the reaction to completion in a reasonable timeframe. |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-S bonds. While often requiring more expensive catalysts and ligands, these methods can offer high efficiency and broad functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Synthesis from 2-Bromotoluene

This is a representative protocol based on palladium-catalyzed C-S bond formation reactions.

Materials:

-

2-Bromotoluene

-

A suitable trifluoromethylthiolating reagent (e.g., a pre-formed trifluoromethylthiolate salt or an electrophilic reagent with a reducing agent)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BrettPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (1-2 mol% Pd) and the phosphine ligand (2-4 mol%).

-

Add 2-bromotoluene (1.0 equivalent), the trifluoromethylthiolating reagent (1.2-1.5 equivalents), and the base (1.5-2.0 equivalents).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Diagram 1: General Workflow for Cross-Coupling Synthesis

Caption: A simplified workflow for the synthesis of 1-methyl-2-(trifluoromethylsulfanyl)benzene via cross-coupling.

Direct C-H Trifluoromethylthiolation of Toluene: The Quest for Regioselectivity

Directly functionalizing an abundant and inexpensive starting material like toluene is an attractive and atom-economical approach. However, the primary challenge lies in controlling the regioselectivity of the reaction. The methyl group is an ortho-, para-director, meaning that direct electrophilic trifluoromethylthiolation of toluene would likely yield a mixture of 2-, 3-, and 4-(trifluoromethylsulfanyl)-1-methylbenzene isomers, which can be difficult to separate.

Recent advances in catalysis have begun to address this challenge, primarily through the use of directing groups to favor ortho-functionalization.

A promising strategy involves the use of a directing group that can coordinate to a palladium catalyst, bringing the catalytic center in close proximity to the ortho-C-H bond and facilitating its selective activation. While this has been demonstrated on arenes with various directing groups, its direct application to toluene would require a temporary directing group strategy.

Conceptual Mechanism: Directing Group-Assisted C-H Activation

-

Coordination: A directing group on the aromatic ring coordinates to the palladium(II) catalyst.

-

C-H Activation: The palladium center activates a proximate ortho-C-H bond, typically through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate.

-

Oxidative Functionalization: The palladacycle reacts with an electrophilic trifluoromethylthiolating reagent, often in the presence of an oxidant, leading to the formation of a Pd(IV) intermediate.

-

Reductive Elimination: Reductive elimination from the Pd(IV) center releases the ortho-trifluoromethylthiolated product and regenerates the active Pd(II) catalyst.

Diagram 2: Conceptual Palladium-Catalyzed C-H Trifluoromethylthiolation Cycle

Caption: A conceptual catalytic cycle for directing group-assisted ortho-C-H trifluoromethylthiolation.

While a direct, highly ortho-selective C-H trifluoromethylthiolation of un-derivatized toluene remains a significant challenge, ongoing research in this area may soon provide a practical solution.

Characterization and Spectroscopic Data

The successful synthesis of 1-methyl-2-(trifluoromethylsulfanyl)benzene should be confirmed by standard analytical techniques. Based on the structure and data from similar compounds, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (around 2.4-2.5 ppm) and a complex multiplet pattern for the four aromatic protons in the range of 7.2-7.6 ppm.

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the six aromatic carbons (two of which would be quaternary), and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the -SCF₃ group, typically in the range of -40 to -45 ppm (relative to CFCl₃).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₇F₃S).

Conclusion and Future Outlook

The synthesis of 1-methyl-2-(trifluoromethylsulfanyl)benzene is readily achievable through well-established cross-coupling methodologies, with copper-catalyzed reactions of 2-halotoluenes offering a reliable and cost-effective approach. These methods provide excellent regiocontrol, which is crucial for the synthesis of well-defined pharmaceutical and agrochemical intermediates. While direct C-H functionalization of toluene presents an elegant and atom-economical alternative, achieving high ortho-selectivity remains a formidable challenge that is at the forefront of current chemical research.

As the demand for novel fluorinated building blocks continues to grow, the development of more efficient, sustainable, and selective methods for the synthesis of compounds like 1-methyl-2-(trifluoromethylsulfanyl)benzene will be of paramount importance. Future research will likely focus on the development of novel catalytic systems for direct C-H functionalization that can operate under milder conditions and with greater regioselectivity, further expanding the synthetic chemist's toolbox for the creation of next-generation functional molecules.

References

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Papis, M., Foschi, F., Colombo, S., & Broggini, G. (2023). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Chemistry – A European Journal. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation of (Hetero)arenes. In Perfluoroalkylation of (Hetero)arenes. [Link]

-

Siddegowda, T., S.Yathirajan, H., & P.Prasanna, J. (2012). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2936. [Link]

-

Wang, Z., et al. (2015). Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]

-

Weng, Z., et al. (2013). Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. Organic & Biomolecular Chemistry, 11(35), 5824-5827. [Link]

-

Xiao, J., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances, 9(56), 32591–32595. [Link]

-

Xu, J., et al. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2339-2345. [Link]

-

Zhang, C., et al. (2014). Supporting Information for Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. Organic Letters, 17(1), 108-111. [Link]

-

Zhang, L., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13618–13627. [Link]

-

Zhu, J., et al. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. [Link]

Sources

Physical and chemical properties of 2-(Trifluoromethylthio)toluene

An In-Depth Technical Guide to 2-(Trifluoromethylthio)toluene: Properties, Synthesis, and Applications

Introduction

This compound, a substituted aromatic thioether, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (SCF3) group onto a toluene scaffold imparts a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The SCF3 moiety is known for its high lipophilicity and strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its chemical reactivity, and its applications, with a particular focus on drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H7F3S | [3] |

| Molecular Weight | 192.2 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 123.7 °C at 760 mmHg | [3] |

| Density | 1.25 g/cm³ | [3] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents such as toluene, dichloromethane, and ethyl acetate.[4][5] | |

| CAS Number | 1736-75-0 | |

| IUPAC Name | 1-methyl-2-(trifluoromethylsulfanyl)benzene |

Solubility Profile: While quantitative solubility data for this compound is not extensively documented, its structural characteristics—an aromatic hydrocarbon with a lipophilic trifluoromethylthio group—strongly suggest its miscibility with a wide range of common organic solvents.[4][5] Conversely, its nonpolar nature predicts poor solubility in aqueous solutions. This solubility profile is a key consideration in its synthesis, purification, and formulation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.4 ppm. The aromatic protons will appear as a multiplet in the range of 7.2-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate between 120 and 142 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the SCF₃ group around -43 ppm.

Mass Spectrometry (MS):

-

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the toluene moiety.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups around 3100-3000 cm⁻¹ and 2925 cm⁻¹, respectively. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1000 cm⁻¹ range.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through various trifluoromethylthiolation methods. A robust and efficient method involves the reaction of 2-thiocresol with a suitable trifluoromethylating agent. The following protocol is adapted from a general procedure for the trifluoromethylation of thiophenols.[3]

Experimental Protocol: Synthesis via Oxidative Trifluoromethylation

Materials:

-

2-Thiocresol

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

Iodine pentoxide (I₂O₅)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-thiocresol (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), and iodine pentoxide (1.5 mmol).

-

Add anhydrous acetonitrile (10 mL) to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to reduce any remaining iodine.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiophenol starting material.

-

Stoichiometry: An excess of the trifluoromethylating agent and the oxidant is used to ensure complete conversion of the starting thiophenol.

-

Quenching: The sodium thiosulfate quench is necessary to remove the iodine byproducts, which can interfere with the purification process.

-

Purification: Flash column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethylthio group.

Electrophilic Aromatic Substitution: The trifluoromethylthio group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing inductive effect (-I) and weak resonance effect (-R). However, the methyl group is an activating group and an ortho-, para-director. The outcome of an electrophilic substitution on this compound will depend on the reaction conditions and the nature of the electrophile, with substitution likely occurring at positions 4 and 6, which are ortho and para to the activating methyl group, respectively.

Caption: Directive effects in electrophilic aromatic substitution.

Reactions at the Sulfur Atom: The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be oxidized to the corresponding sulfoxide or sulfone using appropriate oxidizing agents. This provides a pathway to further functionalize the molecule and modulate its electronic properties.

Applications in Drug Development

The trifluoromethylthio group is a "privileged" functional group in medicinal chemistry due to its unique properties that can enhance the drug-like characteristics of a molecule.[1][2][7][8][9]

-

Increased Lipophilicity: The SCF₃ group is one of the most lipophilic substituents, which can significantly improve a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[2]

-

Enhanced Binding Affinity: The electron-withdrawing nature of the SCF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets.

Caption: Logic of SCF3 group in enhancing drug efficacy.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable compound with a unique set of properties that make it an attractive building block in organic synthesis, particularly for the development of new pharmaceuticals. Its synthesis is accessible through modern trifluoromethylthiolation techniques, and its reactivity is governed by the electronic contributions of its substituents. The continued exploration of the chemistry and applications of this compound and related compounds is expected to lead to the discovery of new molecules with significant biological and material properties.

References

-

The Royal Society of Chemistry. (2015). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

- Google Patents. (n.d.). CN102321069A - Preparation method of 2-trifluoromethylthioxanthone.

-

Organic Syntheses. (n.d.). After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

-

Organic Syntheses. (n.d.). After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)toluene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

American Chemical Society. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]

-

PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

-

Grokipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (n.d.). REACTIONS OF POLYFLUOROBENZENES WITH NUCLEOPHILIC REAGENTS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF. Retrieved from [Link]

-

PubMed. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Nitro-α,α,α-trifluorotoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Quora. (2018). What is the directive influence of toluene on an electrophile attack?. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link] lett 2010 2176.pdf

-

PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

Sources

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic data for 2-(Trifluoromethylthio)toluene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethylthio)toluene

Introduction

This compound, also known as 1-methyl-2-(trifluoromethylsulfanyl)benzene, is an organofluorine compound with growing interest in the fields of medicinal chemistry and materials science. The introduction of the trifluoromethylthio (-SCF₃) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable substituent in the design of novel bioactive compounds and functional materials. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this guide emphasizes the rationale behind the spectral interpretations, providing a framework for the analysis of this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a toluene backbone with a trifluoromethylthio group at the ortho position. This substitution pattern dictates the appearance of its various spectra. The methyl group is an ortho, para-directing activator, while the trifluoromethylthio group is a deactivating group. Their relative positions lead to a complex and informative pattern in NMR spectroscopy. The presence of C-H, C-C, C-S, and C-F bonds will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will reveal the molecular weight and provide insights into the molecule's stability and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The data presented here are predicted based on established substituent effects and data from analogous compounds, such as toluene and other aryl trifluoromethyl sulfides.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic region will display a complex multiplet pattern due to the four adjacent, non-equivalent protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic H | 7.1 - 7.5 | m |

| CH₃ | ~2.4 | s |

The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethylthio group. The methyl protons are expected to appear as a singlet around 2.4 ppm, similar to toluene.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should exhibit eight distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-SCF₃ | 130-135 |

| C-CH₃ | 138-142 |

| Aromatic C-H | 125-132 |

| CF₃ | ~128 (q) |

| CH₃ | ~20 |

The carbon bearing the SCF₃ group and the carbon of the CF₃ group itself (which will appear as a quartet due to C-F coupling) are key diagnostic signals.[1] The chemical shifts of the aromatic carbons are influenced by the substituents, leading to a predictable pattern.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds.[5] A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|

| -SCF₃ | -40 to -45 | s |

The chemical shift of the CF₃ group in aryl trifluoromethyl sulfides typically appears in the range of -40 to -45 ppm relative to CFCl₃.[6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common external reference is α,α,α-trifluorotoluene at δ –63.90.[7]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (for ¹H and ¹³C) or the external reference (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H stretching, aromatic C=C stretching, C-F stretching, and C-S stretching.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch (CF₃) | ~1100 | Strong |

| C-S Stretch | 800-600 | Weak-Medium |

The strong absorption band around 1100 cm⁻¹ due to the C-F stretching of the CF₃ group is a key diagnostic feature for this class of compounds.[8] The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.[9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

For this compound (C₈H₇F₃S), the molecular weight is 192.2 g/mol .[] The molecular ion peak (M⁺˙) is expected at m/z = 192.

Predicted Key Fragment Ions in EI-MS

| m/z | Ion Structure | Plausible Origin |

|---|---|---|

| 192 | [C₈H₇F₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₈H₇S]⁺ | [M - CF₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 69 | [CF₃]⁺ | |

The fragmentation is likely to be initiated by the loss of a trifluoromethyl radical (•CF₃) to give a stable cation at m/z 123. Further fragmentation of the toluene backbone could lead to the formation of the tropylium ion at m/z 91, a common fragment in the mass spectra of toluene derivatives.[11]

Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify and characterize this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides detailed information about the molecular framework, IR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethylthio moiety, and mass spectrometry verifies the molecular weight and sheds light on the compound's stability. These analytical techniques, when used in concert, provide a robust and self-validating system for the structural confirmation of this compound, which is essential for its application in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

AZoM. (2019, October 22). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR.

- Supporting Information. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-TRIS(TRIFLUOROMETHYLTHIO)TOLUENE. Retrieved from [Link]

-

AZoM. (2019, October 22). High-Performance NMR Spectrometer for 19F NMR Spectroscopy. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Chemical Science. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. doi:10.1039/JR9590003439.

-

NIST. (n.d.). Phenyl trifluoromethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Toluene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. Retrieved from [Link]

-

NIST. (n.d.). Methyl(trifluoromethyl) sulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Toluene. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

UCI Department of Chemistry. (2016, April 26). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a. Retrieved from [Link]

-

PubChem. (n.d.). Methyl(trifluoromethyl) sulfide. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitro-α,α,α-trifluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitro-3-trifluoromethyl-toluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl sulfide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitro-α,α,α-trifluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

CentAUR. (2025, June 15). Temperature dependent high-resolution infrared photoabsorption cross-sections of trifluoromethyl sulphur pentafluoride. Retrieved from [Link]

-

Sci-Hub. (n.d.). 1217. Infrared spectra of some trifluoromethanesulphenylureas. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epfl.ch [epfl.ch]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]

- 4. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]

- 5. biophysics.org [biophysics.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Toluene [webbook.nist.gov]

Solubility and stability of 2-(Trifluoromethylthio)toluene

An In-depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethylthio)toluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is essential for its effective application. This document outlines the theoretical solubility and stability profiles based on the compound's chemical structure and the known properties of the trifluoromethylthio functional group. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine quantitative solubility and assess stability under various stress conditions. This guide is intended to serve as a practical resource for scientists, enabling them to handle, store, and utilize this compound with confidence in their research and development endeavors.

Introduction: The Scientific Merit of this compound

The trifluoromethylthio (SCF₃) functional group has garnered significant attention in drug discovery and materials science due to its unique combination of properties. It is highly lipophilic and possesses strong electron-withdrawing capabilities, which can enhance the metabolic stability, bioavailability, and binding affinity of parent molecules.[1][2][3] this compound serves as a fundamental aromatic scaffold bearing this critical functional group, making it a valuable starting material for the synthesis of more complex derivatives. A foundational understanding of its solubility and stability is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. The molecular structure of this compound, featuring a non-polar toluene core and a highly lipophilic trifluoromethylthio group, dictates its solubility behavior.

Qualitative Solubility Analysis

Based on the "like dissolves like" principle, this compound is predicted to be readily soluble in a wide array of organic solvents while being insoluble in water.[4][5] The absence of significant hydrogen bonding donors or acceptors on the molecule further supports its poor aqueous solubility. For the analogous para-isomer, solubility in ethanol, ether, and chloroform has been noted, which strongly suggests similar behavior for the ortho-isomer.[6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Aqueous | Water | Insoluble | Non-polar molecule with no hydrogen bonding capabilities. |

| Alcohols | Methanol, Ethanol | Soluble / Miscible | The alkyl chain of the alcohol can interact with the non-polar toluene ring. |

| Ketones | Acetone | Soluble / Miscible | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Non-polar to moderately polar solvents that readily dissolve other non-polar compounds. |

| Halogenated | Dichloromethane (DCM) | Soluble / Miscible | An effective solvent for many organic compounds. |

| Aromatic | Toluene | Soluble / Miscible | "Like dissolves like"; the compound is a derivative of the solvent.[7] |

| Aliphatic | Hexane | Soluble / Miscible | A non-polar solvent that will readily dissolve the non-polar solute.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound in a given solvent.

Workflow for Quantitative Solubility Assessment

Caption: A systematic workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation: Allow both the solvent of interest and this compound to reach thermal equilibrium in a temperature-controlled environment (e.g., a 25°C water bath).

-

Saturation: Add a measured volume of the solvent to a series of vials. Add an excess amount of this compound to each vial to ensure a saturated solution is formed, with undissolved material present.

-

Equilibration: Seal the vials and agitate them (e.g., using a shaker or stir plate) at a constant temperature for a sufficient duration (24 to 48 hours is typical) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with reference to a pre-established calibration curve.

Stability Profile: Chemical Robustness and Potential Liabilities

The stability of this compound is a key consideration for its storage, handling, and use in chemical synthesis. The trifluoromethylthio group is generally considered to be a stable functional moiety.[1][3]

Thermal, Hydrolytic, and Photochemical Stability

-

Thermal Stability: Aromatic compounds with trifluoromethylthio groups are generally thermally robust. Significant decomposition of this compound is not expected at temperatures typically used in organic synthesis (up to ~150°C). At much higher temperatures, decomposition of toluene itself begins to occur.[8]

-

Hydrolytic Stability: The trifluoromethylthio group is known to be stable to hydrolysis under both acidic and neutral conditions. In strongly basic media, slow degradation may occur over prolonged periods, but the group is generally considered resistant to hydrolysis.

-

Photostability: While specific photostability studies on this compound are not widely available, the trifluoromethylthio group itself is often incorporated into molecules to enhance stability.[9] It is not expected to be unusually sensitive to light, but as a general precaution, storage in amber vials is recommended.

Oxidative Stability

The primary chemical liability of the trifluoromethylthio group is its susceptibility to oxidation. The sulfur atom can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. This is a critical consideration when planning synthetic routes involving oxidizing agents.

Table 2: Predicted Stability of this compound

| Condition | Stressor | Predicted Stability | Potential Degradation Products |

| Thermal | Elevated Temperature (<150°C) | Stable | — |

| Acidic | 1 M HCl (aq) | Stable | — |

| Basic | 1 M NaOH (aq) | Largely Stable | Potential for slow hydrolysis over extended time |

| Oxidative | Strong Oxidants (e.g., m-CPBA, H₂O₂) | Unstable | 2-(Trifluoromethylsulfinyl)toluene, 2-(Trifluoromethylsulfonyl)toluene |

| Light | Ambient Laboratory Light | Stable | — |

Experimental Protocol for Chemical Stability Assessment

A forced degradation study is the standard approach to experimentally determine the stability profile of a compound.

Workflow for Forced Degradation Study

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. quora.com [quora.com]

- 6. chembk.com [chembk.com]

- 7. Toluene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

Hazards and safety precautions for handling 2-(Trifluoromethylthio)toluene

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethylthio)toluene

Abstract: this compound, a key building block in contemporary pharmaceutical and agrochemical research, presents a unique set of handling challenges due to its trifluoromethylthio moiety. This guide provides a comprehensive overview of its hazard profile, grounded in an analysis of its chemical properties and toxicological data. It details field-proven safety protocols, emergency response procedures, and waste disposal guidelines tailored for researchers, scientists, and drug development professionals. The core philosophy of this document is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, thereby ensuring a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

This compound (also known as 2-Methyl-1-[(trifluoromethyl)sulfanyl]benzene) is an organofluorine compound utilized in synthetic chemistry. Its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. The primary hazards are associated with its flammability, irritant properties, and potential toxicity upon exposure.

A thorough understanding of its physicochemical properties is the first step in a comprehensive risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352-83-0 | |

| Molecular Formula | C₈H₇F₃S | |

| Molecular Weight | 192.2 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 76-78 °C at 20 mmHg | |

| Flash Point | 68 °C (154 °F) - closed cup | |

| Density | 1.284 g/cm³ |

The flash point of 68°C classifies this compound as a combustible liquid. While not highly flammable, it can ignite if heated and exposed to an ignition source.

Toxicological Profile and Health Hazards

While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) provide critical GHS (Globally Harmonized System) classifications that form the basis of our safety protocols.

-

Acute Toxicity: It is classified as acutely toxic if swallowed (GHS Category 4). The trifluoromethylthio group is a potential cause for concern, as metabolism could theoretically release toxic byproducts.

-

Skin Corrosion/Irritation: The compound is a known skin irritant (GHS Category 2), capable of causing redness, itching, and inflammation upon contact.

-

Eye Damage/Irritation: It is classified as causing serious eye irritation (GHS Category 2A), which can result in significant and potentially lasting damage if direct contact occurs.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation (GHS Category 3), leading to coughing and shortness of breath.

Causality of Hazards: The irritant nature of this compound is attributed to its chemical reactivity and ability to disrupt biological membranes upon contact. The lipophilic character of the toluene backbone allows for penetration of the skin's lipid layers, while the electronegative trifluoromethylthio group can interact with and denature proteins and other cellular components, triggering an inflammatory response.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute. This is the primary defense against inhaling its vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant chemical safety goggles and a face shield. | Provides protection against splashes that can cause serious eye irritation. A face shield is crucial when handling larger quantities (>50 mL). |

| Hand | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). | These materials offer good resistance to aromatic sulfur compounds. Always double-glove when handling neat material. Check glove manufacturer data for breakthrough times. |

| Body | Flame-resistant laboratory coat. | Protects against skin contact and provides a barrier in case of small fires, given the compound's combustible nature. |

| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |

Experimental Protocol: Safe Handling Workflow

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. This workflow is designed as a self-validating system where each step mitigates a specific, identified risk.

Step 1: Pre-Handling Preparation 1.1. Review SDS: Read the most current Safety Data Sheet for this compound. 1.2. Verify Engineering Controls: Confirm the chemical fume hood is operational and the certification is current. 1.3. Assemble PPE: Don all required PPE as specified in Table 2. 1.4. Prepare Spill Kit: Ensure a spill kit rated for flammable and toxic organic liquids is accessible.

Step 2: Aliquoting and Transfer 2.1. Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge, a potential ignition source. 2.2. Use of Inert Gas: For transfers, especially those involving heating, use an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of creating a flammable vapor-air mixture. 2.3. Containment: Perform all transfers within a secondary container (e.g., a plastic tray or glass dish) to contain any potential spills. 2.4. Tool Selection: Use tools made of non-sparking materials.

Step 3: Post-Handling Decontamination 3.1. Wipe Down: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. 3.2. Glove Removal: Remove gloves using the proper technique (peeling from the cuff outwards) to avoid skin contact with any residue. 3.3. Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory.

Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram 1: Emergency Response Workflow for a Spill

Caption: Workflow for responding to a this compound spill.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Waste Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible liquids.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Store in a location physically separate from incompatible materials.

Waste Disposal:

-

All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a properly labeled, sealed container.

-

Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not dispose of it down the drain.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

The Strategic Incorporation of 2-(Trifluoromethylthio)toluene in Modern Drug Discovery: A Technical Guide

Introduction: The Rising Prominence of the Trifluoromethylthio Moiety

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical overview of 2-(Trifluoromethylthio)toluene, a key building block that serves as a gateway to a diverse array of novel therapeutic agents. We will explore its commercial availability, synthesis, and critical role in the development of next-generation pharmaceuticals, offering field-proven insights for researchers, scientists, and drug development professionals.

The unique electronic properties of the SCF3 group—a strong electron-withdrawing nature combined with high lipophilicity—confer a range of desirable attributes to parent molecules. These include enhanced metabolic stability, increased membrane permeability, and improved bioavailability, all of which are critical factors in advancing a compound through the rigorous drug development pipeline. This guide will serve as a comprehensive resource for harnessing the potential of this compound in your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 1736-75-0 | [] |

| Molecular Formula | C8H7F3S | [] |

| Molecular Weight | 192.2 g/mol | [] |

| Boiling Point | 123.7°C at 760mmHg | [] |

| Density | 1.25 g/cm³ | [] |

| Appearance | Liquid | N/A |

| Purity | Typically ≥98% | [] |

| Synonyms | 1-Methyl-2-(trifluoromethylsulfanyl)benzene, 2-(TRIFLUOROMETHYLTHIO)-TOLUENE | [] |

Commercial Availability and Trusted Suppliers

Ready access to high-quality starting materials is a critical first step in any research program. This compound is commercially available from a number of reputable chemical suppliers who can provide various quantities, from laboratory-scale to bulk, ensuring a consistent and reliable supply chain for your research needs.

| Supplier | Location | Noteworthy Offerings |

| BOC Sciences | Shirley, NY, USA | Offers a range of quantities from milligrams to metric tons with GMP-compliant and ISO-certified production facilities.[] |

| Fluorochem | Derbyshire, UK | Provides various pack sizes and has stock available in the UK, Europe, and China. |

| Oakwood Chemical | Estill, SC, USA | Offers the compound with a purity of 99% and provides detailed safety and technical information. |

| Apra Innovative | India | A leading supplier in India, catering to various industries including pharmaceuticals.[2] |

| P.C. Chem India | Mumbai, India | A supplier of laboratory and specialty chemicals.[3] |

It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthetic Routes: A Protocol for the Electrophilic Trifluoromethylthiolation of Toluene

The introduction of the trifluoromethylthio group onto an aromatic ring can be achieved through several synthetic strategies. One of the most reliable and widely adopted methods is the electrophilic trifluoromethylthiolation of toluene using a stable and easy-to-handle reagent such as N-(Trifluoromethylthio)saccharin. This approach offers high efficiency and good functional group tolerance under relatively mild conditions.

Causality Behind Experimental Choices

The selection of N-(Trifluoromethylthio)saccharin as the electrophilic SCF3 source is predicated on its high reactivity and stability compared to other trifluoromethylthiolating agents.[4] The use of a Lewis acid catalyst, such as iron(III) chloride, activates the saccharin reagent, rendering the SCF3 group sufficiently electrophilic to react with the electron-rich toluene ring. The choice of a non-coordinating solvent like 1,2-dichloroethane (DCE) is crucial to prevent solvent competition with the substrate for the catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the electrophilic trifluoromethylthiolation of arenes.[5]

Materials:

-

Toluene (C7H8)

-

N-(Trifluoromethylthio)saccharin

-

Iron(III) chloride (FeCl3)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add toluene (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE).

-

Addition of Reagents: To the stirred solution, add N-(Trifluoromethylthio)saccharin (1.1 equivalents) followed by iron(III) chloride (0.1 equivalents).

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless liquid.

Self-Validating System: The success of the synthesis can be validated at multiple stages. The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicate reaction progression. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry, and the data should be compared with literature values.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: Enhancing Pharmacokinetic Profiles

The incorporation of the this compound moiety into drug candidates can significantly enhance their therapeutic potential by modulating key pharmacokinetic parameters.

The "Magic" of the SCF3 Group: A Trifecta of Benefits

-

Increased Lipophilicity: The trifluoromethylthio group is one of the most lipophilic functional groups, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the SCF3 group make it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and reduced drug dosage.

-

Improved Bioavailability: The combination of increased lipophilicity and metabolic stability often results in improved oral bioavailability, a critical factor for patient compliance and therapeutic efficacy.

Sources

An In-depth Technical Guide to Trifluoromethylthiolated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (–SCF3) group has emerged as a critical structural motif in modern medicinal chemistry, agrochemicals, and materials science. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability allows for the strategic modulation of a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides a comprehensive overview of trifluoromethylthiolated aromatic compounds, delving into the fundamental properties imparted by the SCF3 group, detailing established and innovative synthetic methodologies, and presenting practical, field-proven experimental protocols. By explaining the causality behind synthetic choices and grounding claims in authoritative references, this document serves as an in-depth resource for scientists aiming to leverage trifluoromethylthiolation in their research and development endeavors.

The Trifluoromethylthio (-SCF3) Group: A Privileged Moiety in Molecular Design

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery.[5][6] Among these, the trifluoromethylthio (–SCF3) group is particularly noteworthy for its profound impact on a molecule's profile. Its utility stems from a unique confluence of properties that are highly desirable for optimizing drug candidates and advanced materials.[4][7][8]

Physicochemical Properties and Their Implications

The introduction of an SCF3 group onto an aromatic ring dramatically alters its electronic and physical nature:

-

Exceptional Lipophilicity: The SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of +1.44.[9][10] This high lipophilicity can significantly enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability and target engagement.[4][7][8]

-

Strong Electron-Withdrawing Nature: With an electronegativity intermediate between fluorine and chlorine, the SCF3 group acts as a potent electron-withdrawing substituent via both inductive and resonance effects.[2][11] This electronic modulation can lower the pKa of nearby acidic or basic centers and influence ligand-receptor binding interactions.[5]

-

Metabolic Stability: The sulfur atom in the SCF3 group is susceptible to in vivo oxidation, often forming the corresponding sulfoxide and sulfone metabolites.[12] However, the strong C–F bonds and the electron-withdrawing nature of the CF3 moiety render the group itself highly stable to many common metabolic pathways, often protecting adjacent sites from enzymatic degradation and increasing the compound's half-life.[2][3][5][13]

These properties are summarized in the table below, comparing the SCF3 group to other common substituents.

Data Presentation: Comparative Properties of Key Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) | Relative Metabolic Stability |

| -H | 0.00 | 0.00 | Variable |

| -CH3 | +0.56 | -0.17 | Low (Susceptible to oxidation) |

| -Cl | +0.71 | +0.23 | Moderate |

| -CF3 | +0.88 | +0.54 | High |

| -OCF3 | +1.04 | +0.35 | Very High |

| -SCF3 | +1.44 | +0.50 | High [12] |

Note: Values are approximate and can vary based on the molecular context. Data compiled from various sources on medicinal chemistry.

Synthetic Strategies for Aromatic C–SCF3 Bond Formation

The direct incorporation of the SCF3 group has historically been challenging. However, significant progress has led to the development of diverse and robust methodologies, which can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[9][14] The choice of strategy depends critically on the substrate's electronic properties, functional group tolerance, and the desired stage of introduction (early vs. late-stage functionalization).

Visualization: Logic for Selecting a Trifluoromethylthiolation Strategy

Below is a decision-making workflow for selecting an appropriate synthetic strategy.

Caption: A workflow diagram for selecting a trifluoromethylthiolation method.

Electrophilic Trifluoromethylthiolation

This approach is ideal for electron-rich aromatic and heteroaromatic systems and has become popular for late-stage functionalization due to the development of shelf-stable, safe, and highly reactive reagents.[15][16]

-

Mechanism: The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the electron-rich arene attacks the electrophilic sulfur atom of the "SCF3+" source.

-

Key Reagents: While early reagents like CF3SCl were effective but hazardous, modern reagents have revolutionized the field.[7][16]

-

N-(Trifluoromethylthio)saccharin: A highly reactive, crystalline, and stable solid that efficiently trifluoromethylthiolates a wide range of nucleophiles, including indoles, pyrroles, phenols, and anilines.[1][15][17][18]

-

N-(Trifluoromethylthio)dibenzenesulfonimide: An even more electrophilic and reactive reagent, useful for less reactive substrates.[17]

-

Hypervalent Iodine Reagents: Inspired by Togni's reagents for trifluoromethylation, these compounds are also effective sources of electrophilic SCF3.[16][19]

-

Nucleophilic Trifluoromethylthiolation (Transition-Metal Catalyzed)

For electron-neutral or electron-deficient aromatic rings, particularly aryl halides and pseudohalides, transition-metal-catalyzed cross-coupling is the method of choice.[20] This approach utilizes a nucleophilic "SCF3-" source.

-